molecular formula C15H27N3O4S B2411412 N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034396-95-5

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2411412
CAS No.: 2034396-95-5
M. Wt: 345.46
InChI Key: JBOMGFQMGPEWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H27N3O4S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Sulfonamide compounds have been synthesized and evaluated for various biological activities, including their role as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrase. For example, the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives have led to the identification of potent and selective COX-2 inhibitors, such as Celecoxib, which is used in the treatment of rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997).

Antimicrobial and Anticancer Activities

Several sulfonamide derivatives have been synthesized and demonstrated significant antimicrobial and anticancer activities. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been developed and shown to possess high antimicrobial activity (M. E. Azab et al., 2013). Additionally, sulfonamide derivatives have been explored for their potential anticancer properties through various synthetic approaches, demonstrating the versatility of sulfonamide compounds in therapeutic applications (M. El-Gaby et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have shown potent inhibitory activity against enzymes such as carbonic anhydrases, which are crucial for various physiological functions. This inhibition has implications for developing novel therapeutic agents for diseases where these enzymes play a role. For example, the synthesis and bioactivities of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors have been investigated, highlighting the potential of sulfonamide compounds in designing new therapeutic agents with low cytotoxicity (Dilan Ozmen Ozgun et al., 2019).

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4S/c1-11(2)15-17-14(10-18(15)3)23(20,21)16-7-4-13(19)12-5-8-22-9-6-12/h10-13,16,19H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOMGFQMGPEWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCCC(C2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.